Product packaging for 1-nitropyrazole-3-carboxylic Acid(Cat. No.:CAS No. 198348-92-4)

1-nitropyrazole-3-carboxylic Acid

Cat. No.: B177959
CAS No.: 198348-92-4
M. Wt: 157.08 g/mol
InChI Key: OTMJHPDXEVPLQB-UHFFFAOYSA-N
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Description

1-Nitropyrazole-3-carboxylic Acid is a chemical compound with the molecular formula C4H3N3O4 and an average mass of 157.09 g/mol . This nitropyrazole carboxylic acid serves as a valuable synthetic intermediate and heterocyclic building block in scientific research, particularly in the development of high-energy materials and coordination chemistry. As a member of the pyrazolecarboxylic acid family, this compound is an extraordinarily significant and unique class of compounds that can act as multifunctional ligands with multi-dentate modes . The presence of both a nitro group and a carboxylic acid functional group on the pyrazole heterocycle makes it a versatile precursor for further chemical transformation. A key research application involves its esterification to produce high-energy derivatives. For instance, nitropyrazole-3-carboxylic acids can be esterified with compounds like trinitroethanol to synthesize polynitro esters, which are of significant interest in the field of energetic materials . Heterocyclic carboxylic acids like pyrazole-3-carboxylic acid are widely found as constructional units in many natural products and play a vital role in metabolism . They have more sophisticated coordination ability than simpler acids because the pyrazole nitrogen atoms and carboxyl oxygen atoms can coordinate to metal centers to create diverse mono- or multi-dentate complexes, and can form intermolecular hydrogen bonds for assembling high-dimensional networks . Pyrazole derivatives in general represent one of the most active classes of compounds, with known biological and pharmacological properties, though the specific activities of this nitro-substituted variant are subject to ongoing research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with care, referring to the material safety data sheet for specific hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3O4 B177959 1-nitropyrazole-3-carboxylic Acid CAS No. 198348-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-4(9)3-1-2-6(5-3)7(10)11/h1-2H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMJHPDXEVPLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Pathways of 1 Nitropyrazole 3 Carboxylic Acid

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole (B372694) ring, making it susceptible to both reduction and nucleophilic substitution reactions.

Reduction to Amino-Pyrazole Carboxylic Acid Derivatives

The nitro group of 1-nitropyrazole-3-carboxylic acid and its derivatives can be readily reduced to form the corresponding amino-pyrazole compounds. This transformation is a crucial step in the synthesis of many biologically active molecules. Common methods for this reduction include catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method, often utilizing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. acs.orgresearchgate.net This method is generally clean and efficient. For instance, the reduction of N-substituted nitropyrazoles to their corresponding amines has been achieved using this approach as a key step in the synthesis of potential inhibitors for enzymes like JNK3. acs.org

Chemical reduction offers an alternative route. A combination of hydrazine (B178648) hydrate (B1144303) with a catalyst, such as iron(III) oxide-hydroxide on carbon (FeO(OH)/C), has been successfully used to reduce the nitro group on a pyrazole ring to an amine. jst.go.jp This method was employed in the synthesis of 1H-pyrazole-3-carboxamide derivatives with potential anticancer activity. jst.go.jp Other reducing agents can also be utilized in a more general synthetic scheme for preparing aminopyrazole derivatives from their nitro-pyrazole precursors. google.comnih.gov

Table 1: Selected Methods for the Reduction of Nitropyrazoles

Precursor Reagents and Conditions Product Reference
N-substituted 3-nitropyrazole H₂, Pd/C N-substituted 3-aminopyrazole (B16455) acs.org
4-Nitro-1H-pyrazole H₂, Pd/C 4-Amino-1H-pyrazole researchgate.net
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-nitro-1H-pyrazole-3-carboxamide FeO(OH)/C, hydrazine hydrate, 95% ethanol, reflux 4-Amino-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide jst.go.jp
Nitro-pyrazole-carboxylic acid alkyl ester Reduction (general) Amino-pyrazole-carboxylic acid alkyl ester google.com

Nucleophilic Substitution Reactions on the Nitropyrazole Ring

The pyrazole ring in nitropyrazole derivatives is activated towards nucleophilic attack, allowing for the substitution of the nitro group or other leaving groups. The position of substitution is influenced by the substitution pattern of the pyrazole ring. In some dinitropyrazoles, nucleophilic substitution occurs regioselectively at the 3-position with various S-, O-, and N-nucleophiles. researchgate.net

A phenomenon known as cine-substitution has been observed in 1,4-dinitropyrazoles, where the incoming nucleophile attacks a position adjacent to the one bearing the leaving group, resulting in the formation of 5-substituted 4-nitropyrazoles. cdnsciencepub.com The reaction of 1,4-dinitropyrazole with primary amines can even lead to the opening of the pyrazole ring. arkat-usa.org

Furthermore, the nitro group itself can be displaced by a nucleophile. smolecule.comsmolecule.com For instance, the reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines in the presence of a copper catalyst can lead to the formation of 4-arylamino-substituted nitropyrazolecarboxylic acids. osti.gov

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyrazole ring readily undergoes typical reactions of carboxylic acids, including esterification, amidation, and conversion to acid halides.

Esterification Reactions to Form Pyrazole Carboxylates

This compound can be converted to its corresponding esters through various esterification methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or a dehydrating agent. For example, the methyl ester of 4-nitro-1H-pyrazole-3-carboxylic acid has been synthesized by reacting the acid with methanol (B129727) using thionyl chloride. chemicalbook.com This method provides the ester in high yield. chemicalbook.com The resulting pyrazole carboxylates are versatile intermediates for further synthetic transformations. tandfonline.comsid.irderpharmachemica.com Esterification is also a key step in multi-step synthetic routes to more complex pyrazole derivatives. nih.gov

Table 2: Esterification of Nitropyrazole Carboxylic Acids

Carboxylic Acid Reagents and Conditions Product Reference
4-Nitro-1H-pyrazole-3-carboxylic acid Methanol, Thionyl chloride Methyl 4-nitro-1H-pyrazole-3-carboxylate chemicalbook.com

Amidation Reactions for Carboxamide Derivatives

The carboxylic acid function of this compound can be readily converted into a wide range of carboxamides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine. smolecule.commdpi.com

Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and an amine. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with hydroxybenzotriazole (B1436442) (HOBT). jst.go.jpsmolecule.com These methods are widely used in the synthesis of pyrazole-based compounds with potential biological activity. jst.go.jpontosight.ai

Table 3: Synthesis of Pyrazole Carboxamides

Carboxylic Acid/Derivative Amine Coupling Agents/Conditions Product Reference
1-Methyl-4-nitropyrazole-3-carboxylic acid Benzylamine (B48309) DCC, DMAP N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide smolecule.com
4-Nitropyrazole-3-carboxylic acid Various amines Oxalyl chloride, Pyridine (B92270) 1H-Pyrazole-3-carboxamides mdpi.com
4-Nitropyrazole-3-carboxylic acid N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-amine intermediate HOBT, EDCI, DMF N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-nitro-1H-pyrazole-3-carboxamide jst.go.jp

Formation of Acid Halides and Anhydrides

This compound can be converted to its more reactive acid chloride derivative by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride are commonly used for this purpose. mdpi.comdergipark.org.trsmolecule.comresearchgate.net The resulting 1-nitropyrazole-3-carbonyl chloride is a versatile intermediate that readily reacts with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively. smolecule.comresearchgate.net The formation of the acid chloride is a key step in the synthesis of many complex pyrazole derivatives. mdpi.comevitachem.com While the formation of acid chlorides is well-documented, specific examples of anhydride (B1165640) formation from this compound are less common in the literature.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Amino-Pyrazole Carboxylic Acid Derivatives
N-substituted 3-nitropyrazole
N-substituted 3-aminopyrazole
4-Nitro-1H-pyrazole
4-Amino-1H-pyrazole
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-nitro-1H-pyrazole-3-carboxamide
4-Amino-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide
Nitro-pyrazole-carboxylic acid alkyl ester
Amino-pyrazole-carboxylic acid alkyl ester
4-Nitro-pyrazole-3-carboxylic acid derivative
4-Amino-pyrazole-3-carboxylic acid derivative
Dinitropyrazoles
5-substituted 4-nitropyrazoles
4-Bromo-1-methyl-3-nitropyrazole-5-carboxylic acid
4-Arylamino-substituted nitropyrazolecarboxylic acids
Pyrazole Carboxylates
Methyl 4-nitro-1H-pyrazole-3-carboxylate
4-Nitro-pyrazole-3-carboxylate ester
Pyrazole Carboxamides
1-Methyl-4-nitropyrazole-3-carboxylic acid
N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride
5-Amino-1,3,4-thiadiazole-2-sulfonamide

Reactions Involving Pyrazole Nitrogen Atoms

The pyrazole ring of this compound contains two adjacent nitrogen atoms, one of which is part of the N-nitro functionality. These nitrogen atoms are key sites for reactivity, participating in alkylation, acylation, and rearrangement reactions.

While the N1-position of this compound is already substituted with a nitro group, the other pyrazole nitrogen (N2) is, in principle, available for reactions such as alkylation. However, direct N-alkylation of the N-nitro compound is not a common transformation. More typically, derivatization occurs after rearrangement or modification of the N-nitro group.

N-alkylation of the pyrazole ring is a fundamental process for creating diverse molecular architectures. A general method for the N-alkylation of pyrazoles involves the use of trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis. semanticscholar.org This approach provides an alternative to methods requiring strong bases or high temperatures. semanticscholar.org For unsymmetrical pyrazoles, these reactions can lead to a mixture of regioisomers, with the major product often determined by steric hindrance. semanticscholar.orgmdpi.com For instance, the alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate yields a 2.5:1 ratio of the two possible N-alkylated products. mdpi.com

Alkylation has been successfully performed on related nitropyrazole carboxylates. For example, isomeric methyl nitropyrazolecarboxylates can be alkylated with bromoacetone, and subsequent hydrolysis of the ester yields N-acetonylnitropyrazolecarboxylic acids. researchgate.net

N-Acylation reactions, particularly to form amides, are also crucial derivatization pathways. The synthesis of N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide, for instance, involves the reaction of the corresponding carboxylic acid with benzylamine in the presence of coupling agents. smolecule.com This highlights that the carboxylic acid moiety of nitropyrazole carboxylic acids is a ready handle for creating amide derivatives, which can be considered a form of N-acylation on an external amine.

Reaction TypeReagents and ConditionsProduct TypeRef.
N-AlkylationTrichloroacetimidate electrophiles, Brønsted acid catalystN-Alkyl pyrazoles semanticscholar.org
N-AlkylationBromoacetone, followed by acid hydrolysisN-Acetonylnitropyrazolecarboxylic acids researchgate.net
Amidation (Acylation)Benzylamine, DCC, DMAPN-Benzyl-carboxamide smolecule.com

A characteristic reaction of N-nitropyrazoles is their thermal rearrangement to the more stable C-nitropyrazoles. researchgate.netnih.gov 1-Nitropyrazole (B188897) itself undergoes an uncatalyzed, intramolecular thermal rearrangement at 140°C to yield 3(5)-nitropyrazole. researchgate.netresearchgate.net This process is believed to occur via a scispace.comacs.org sigmatropic migration of the nitro group. acs.org

This rearrangement is a primary method for synthesizing 3(5)-nitropyrazoles. nih.govacs.org The reaction is typically carried out by heating the N-nitropyrazole in an organic solvent. nih.gov A variety of solvents can be used, including benzonitrile (B105546), anisole, or n-decane, at temperatures ranging from 120–190°C. acrhem.org For example, heating a 10% solution of N-nitropyrazole in benzonitrile at 180°C for 3 hours results in a 98% yield of 3-nitropyrazole. acrhem.org

In the case of this compound, this thermal rearrangement would be expected to produce 3-nitro-5-pyrazolecarboxylic acid and/or 5-nitro-3-pyrazolecarboxylic acid (which are tautomers), alongside potential decarboxylation or other side reactions depending on the conditions. The presence of the carboxylic acid group, an electron-withdrawing substituent, can influence the electronic distribution in the ring and potentially affect the rearrangement kinetics and regioselectivity.

Theoretical studies using quantum chemistry have been employed to understand the isomerization mechanism of N-nitropyrazole, calculating the structure, energy, and thermal parameters for different proposed reaction pathways. researchgate.net

SubstrateConditionsProduct(s)YieldRef.
1-Nitropyrazole140°C, neat3(5)-NitropyrazoleQuantitative researchgate.netresearchgate.net
1-Nitropyrazole180°C, benzonitrile, 3h3-Nitropyrazole98% acrhem.org
3-Methyl-1-nitropyrazoleThermal3(5)-Methyl-5(3)-nitropyrazoleExclusive researchgate.net
5-Methyl-1-nitropyrazoleThermal3(5)-Methyl-4-nitropyrazole & 3(5)-Methyl-5(3)-nitropyrazole93% & 7% researchgate.net

Coupling Reactions for the Construction of Dimeric or Polyheterocyclic Systems

The functional groups on nitropyrazole carboxylic acids serve as handles for coupling reactions, enabling the synthesis of more complex molecular structures such as dimeric or polyheterocyclic systems. The carboxylic acid can be activated and coupled with various nucleophiles, while the pyrazole ring itself can participate in cross-coupling reactions.

A prominent example involves the use of 4-nitro-1H-pyrazole-3-carboxylic acid as a bridging ligand in the formation of binuclear metal complexes. nih.gov In these structures, the deprotonated carboxylate and the pyrazole nitrogen atoms coordinate to metal centers. For example, it forms a binuclear copper(II) complex, bis(μ-4-nitro-1H-imidazol-1-ide-5-carboxylato)-κ³N¹,O:N²;κ³N²:N¹,O-bis[aqua(dimethylformamide-κO)copper(II)], and a similar cobalt(II) complex. nih.gov In both instances, the ligand exhibits both chelating and bridging coordination modes, resulting in the formation of a nearly planar six-membered M₂N₄ metallocycle, effectively creating a dimeric system. nih.gov

Furthermore, the carboxylic acid moiety can be used to link the pyrazole to other heterocyclic systems. In one synthetic pathway, 4-nitro-1H-pyrazole-3-carboxylic acid was coupled with an amino-functionalized intermediate using the peptide coupling agents EDCI and HOBT in DMF to construct a larger molecule with potential anticancer activity. jst.go.jp

While not demonstrated directly on this compound, Suzuki-type cross-coupling reactions are a general route for creating C-C bonds with pyrazole rings, typically requiring a halogenated pyrazole precursor. researchgate.net For instance, the reaction of 4-bromo-1-methyl-nitropyrazolecarboxylic acids with arylamines in the presence of copper salts leads to the formation of 4-arylamino-substituted products, demonstrating a pathway for linking aryl groups to the pyrazole core. osti.gov

Reaction TypeCoupling PartnersReagents/CatalystProduct DescriptionRef.
Coordination Complex4-Nitro-1H-pyrazole-3-carboxylate, Cu(II) or Co(II) ionsSelf-assemblyBinuclear metal complex with bridging pyrazole ligands nih.gov
Amide Coupling4-Nitro-1H-pyrazole-3-carboxylic acid, AmineEDCI, HOBT, DMFPolyheterocyclic system linked by an amide bond jst.go.jp
Nucleophilic Substitution4-Bromo-1-methyl-nitropyrazole-carboxylic acid, ArylamineMonovalent copper salts4-Arylamino-nitropyrazolecarboxylic acid osti.gov

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 1-nitropyrazole-3-carboxylic acid, offering insights into the chemical environments of its constituent nuclei.

Proton and Carbon-13 NMR spectra provide definitive evidence for the substitution pattern and electronic characteristics of the molecule. In a DMSO-d₆ solvent, the ¹H NMR spectrum of this compound shows a doublet for the H(4) proton at approximately 7.01 ppm and another doublet for the H(5) proton at around 8.89 ppm, with a coupling constant (J) of 7.23 Hz. researchgate.net The significant downfield shift of the H(5) proton is indicative of the strong electron-withdrawing effect of the adjacent nitro group at the N1 position. A broad singlet corresponding to the carboxylic acid proton is also observed at approximately 12.53 ppm. researchgate.net

The ¹³C NMR spectrum further corroborates the structure. The chemical shifts for the pyrazole (B372694) ring carbons are distinctly resolved, reflecting their different electronic environments. researchgate.net The presence of the nitro group and the carboxylic acid group significantly influences the chemical shifts of the pyrazole ring carbons. researchgate.net Variations in reported chemical shifts can arise from the use of different solvents, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) versus chloroform (B151607) (CDCl₃), or changes in pH that affect the protonation state of the carboxylic acid group.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Reference
¹H 7.01 doublet 7.23 H(4) researchgate.net
¹H 8.89 doublet 7.23 H(5) researchgate.net
¹H 12.53 broad singlet - COOH researchgate.net

Nitrogen NMR spectroscopy provides direct insight into the electronic structure of the nitrogen atoms within the pyrazole ring and the nitro group. For related nitropyrazole compounds, ¹⁴N and ¹⁵N NMR studies have been conducted to characterize the different nitrogen environments. researchgate.netresearchgate.net For instance, in a related compound, the ¹⁴N NMR chemical shift for a nitro group was observed at -58.72 ppm relative to MeNO₂. researchgate.net Similarly, ¹⁵N NMR can distinguish between the pyrrole-type and pyridine-type nitrogen atoms in the pyrazole ring, with the chemical shifts being sensitive to their local electronic environment and any intermolecular interactions. researchgate.net The large chemical shift difference between these nitrogen types makes ¹⁵N NMR a reliable method for studying tautomerism in nitrogen heterocycles. researchgate.net While specific ¹⁴N and ¹⁵N NMR data for this compound were not found in the search results, the techniques are crucial for a complete structural characterization. rsc.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that confirm the molecular structure. researchgate.net

Key vibrational frequencies observed in the IR spectrum include:

Carboxylic Acid C=O Stretch: A strong band typically appears around 1760 cm⁻¹. researchgate.net

N-NO₂ Asymmetric and Symmetric Stretches: Strong absorptions corresponding to the nitro group are found in the regions of 1628 cm⁻¹ and 1288 cm⁻¹, respectively. researchgate.net

Carboxylic Acid O-H Stretch: A broad absorption band is expected in the range of 2500–3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid proton.

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Reference
Carboxylic Acid C=O Stretch ~1760 researchgate.net
Nitro Group N-NO₂ Asymmetric Stretch ~1628 researchgate.net
Nitro Group N-NO₂ Symmetric Stretch ~1288 researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular weight of this compound is approximately 157.08 g/mol . nih.govnih.gov

Upon electron impact ionization, the molecule undergoes characteristic fragmentation. The fragmentation pattern of carboxylic acids often involves the loss of the hydroxyl group (-OH, mass loss of 17) and the entire carboxyl group (-COOH, mass loss of 45). libretexts.org For this compound, fragmentation would also likely involve the loss of the nitro group (-NO₂, mass loss of 46). Analysis of the resulting fragment ions in the mass spectrum helps to confirm the connectivity of the atoms within the molecule. While a detailed fragmentation pattern for this specific compound was not available in the provided search results, the general principles of mass spectrometry of carboxylic acids and nitroaromatic compounds apply. libretexts.orgyoutube.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-nitropyrazole-3-carboxylic acid
1-methyl-4-nitropyrazole
1-methyl-3-nitropyrazole
3(5)-amino-4-nitropyrazole
1,4-dinitro-3-aminopyrazole
3(5)-nitramino-4-nitropyrazole
3,4,5-trinitro-1H-pyrazole
3,5-dinitropyrazole
1-hydroxymethyl-3-nitropyrazole
1-hydroxymethyl-4-nitropyrazole
1-hydroxyethyl-3-nitropyrazole
4-nitropyrazole
3-nitropyrazole

Elucidation of Intermolecular Interactions and Supramolecular Assembly

A detailed analysis of the intermolecular interactions and supramolecular assembly of this compound is not possible without experimental crystallographic data. Such an analysis would typically involve the identification of hydrogen bonds (e.g., O-H···N, C-H···O), π-π stacking interactions between pyrazole rings, and other non-covalent forces that govern the three-dimensional architecture of the crystal lattice. The interplay of the carboxylic acid and nitro functional groups would be of particular interest in directing the formation of specific supramolecular synthons, such as dimers or catemeric chains.

Investigation of Polymorphism and Crystal Engineering Strategies

The study of polymorphism, or the ability of a compound to exist in multiple crystal forms, is entirely dependent on experimental screening and structural characterization. Without a known crystal structure for this compound, there is no basis to discuss its potential polymorphs. Crystal engineering strategies, which involve the rational design of crystalline materials with desired properties, would similarly require a foundational understanding of the primary intermolecular interactions of the target compound.

Future determination of the crystal structure of this compound will be essential to enable a thorough investigation into these aspects of its solid-state chemistry.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 1-nitropyrazole-3-carboxylic acid at the molecular level. These calculations have been employed to understand its geometry, electronic characteristics, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These studies often utilize methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to predict bond lengths, bond angles, and dihedral angles. The electronic structure of the molecule, which governs its chemical behavior, is also analyzed. The presence of both an electron-withdrawing nitro group and a carboxylic acid group on the pyrazole (B372694) ring significantly influences the electron distribution within the molecule.

For related pyrazole derivatives, computational studies have elucidated the spatial distribution of frontier molecular orbitals, which are key to understanding chemical reactivity. whiterose.ac.uk For instance, in some pyrazolate-based frameworks, the highest occupied molecular orbital (HOMO) is localized on the pyrazolate backbone, suggesting a pathway for hole transport. whiterose.ac.uk Theoretical methods have also been applied to study the tautomerism in various pyrazole compounds, which is influenced by substituents and intermolecular interactions. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This map provides a guide to the reactive sites of the molecule. For nitro-substituted pyrazole derivatives, MEP analysis reveals regions of positive potential (electron-deficient) and negative potential (electron-rich), which are susceptible to nucleophilic and electrophilic attack, respectively. The electron-deficient nature of the nitro group, for example, influences electrophilic substitution pathways.

In broader studies of ligands for metal ion chelation, MEP analysis, in conjunction with frontier molecular orbital analysis, has been used to understand the binding characteristics and driving forces of interactions with metal cations. mdpi.com This type of analysis is valuable for predicting how this compound might interact with other molecules or ions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. bohrium.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

For various pyrazole derivatives, DFT calculations have been used to determine the HOMO-LUMO energy gap, providing insights into their electronic properties and structural stability. bohrium.com For instance, in one study on pyrazoline derivatives, a HOMO-LUMO energy gap of 4.054 eV was calculated, indicating favorable stability and lower reactivity. bohrium.com Analysis of the HOMO and LUMO energy levels helps in understanding the charge transfer interactions that can occur within the molecule and with other species.

Mechanistic Studies of Reaction Pathways

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound, such as nitration and rearrangements. These studies help in understanding the step-by-step process of bond breaking and formation.

Characterization of Transition States and Intermediates

Theoretical calculations allow for the identification and characterization of high-energy transition states and short-lived intermediates that are often difficult to observe experimentally. mdpi.com By mapping the potential energy surface of a reaction, chemists can gain a detailed understanding of the reaction pathway. For example, in the study of reaction mechanisms of pyrazole derivatives, computational methods have been used to determine the structures and energies of intermediates and transition states. mdpi.com Vibrational analysis is a key tool in these studies, where a transition state is characterized by having exactly one imaginary frequency. mdpi.com

Calculation of Activation Energies and Reaction Barriers

A critical aspect of mechanistic studies is the calculation of activation energies, which represent the energy barrier that must be overcome for a reaction to occur. osi.lv DFT and ab initio methods can provide quantitative estimates of these barriers. For instance, the mechanism of nitration of pyrazoles has been a subject of computational investigation. osi.lv The conditions of the reaction, such as the nitrating agent used, can influence the reaction pathway, and computational studies can help explain these observations. osi.lv

Furthermore, the isomerization of N-nitropyrazoles to C-nitropyrazoles has been studied computationally. These studies have shown that such rearrangements can have very high activation energy barriers, making them challenging to achieve. acs.org In one case, the effective barriers for the migration of a nitro group were calculated to be as high as 432.5 and 444.1 kJ mol⁻¹, indicating that the reaction is not feasible under normal conditions. acs.org

Interactive Data Table: Computational Properties of a Related Pyrazole Derivative

The following table presents calculated properties for a related pyrazole derivative, showcasing the type of data generated through computational studies.

PropertyValueMethodReference
HOMO-LUMO Energy Gap (ΔE)4.054 eVDFT bohrium.com
Dipole MomentVaries with conformationAb initio (6-31G*) researchgate.net
Activation Energy (Nitration)High barrierDFT osi.lv
Activation Energy (Isomerization)432.5 - 444.1 kJ mol⁻¹DFT acs.org

Acidity and Basicity Characterization

The acidic and basic properties of this compound are dictated by its two key functional groups: the carboxylic acid and the pyrazole ring, which is modified by a strongly electron-withdrawing nitro group. Computational methods are instrumental in quantifying these characteristics.

The acidity of this compound stems from two potential deprotonation sites: the carboxylic acid proton and the N-H proton of the pyrazole ring.

pKa Predictions: The pKa of a typical aliphatic carboxylic acid is around 4-5. indiana.edu However, the electronic landscape of this compound is significantly altered by the pyrazole ring and the attached nitro group. The nitro group is a potent electron-withdrawing group, which increases the acidity of both the carboxylic acid proton and the N-H proton. Computational studies on related nitrated azoles have been used to predict gas-phase acidities, which correlate with solution-phase pKa values. For instance, studies on nitropyrazoles have shown that the position of the nitro group significantly impacts acidity. researchgate.net

Proton Affinity and Gas-Phase Basicity: Proton affinity (PA) refers to the negative of the enthalpy change for the gas-phase reaction of a species with a proton, indicating its intrinsic basicity. Computational studies, often using methods like MP2(FC)/6-31G*, can determine the PA and gas-phase basicity (GB) for different sites on the molecule. researchgate.net For this compound, the most likely site for protonation is the pyridinic nitrogen atom (N2) of the pyrazole ring. The electron-withdrawing nature of the nitro and carboxylic acid substituents is expected to decrease the basicity of the pyrazole ring compared to unsubstituted pyrazole. researchgate.net

Experimental and computational work on simpler nitrated azoles provides valuable benchmarks. For example, the gas-phase Gibbs free energy of acidity (ΔG°acid) for 3-nitropyrazole has been determined to be 323.1 kcal/mol, and for 4-nitropyrazole, it is 322.0 kcal/mol. researchgate.net These values highlight the strong acidifying effect of the nitro group on the N-H proton.

Table 1: Calculated Gas-Phase Acidity and Proton Affinity Data for Related Azoles

CompoundPropertyCalculated Value (kcal/mol)MethodReference
3-NitropyrazoleΔG°acid323.1B3LYP/aug-cc-pVTZ researchgate.net
4-NitropyrazoleΔG°acid322.0B3LYP/aug-cc-pVTZ researchgate.net
2-NitroimidazoleΔG°acid319.7B3LYP/aug-cc-pVTZ researchgate.net
4-NitroimidazoleΔG°acid317.6B3LYP/aug-cc-pVTZ researchgate.net
Substituted PyrazolesProton Affinity (PA)Varies with substituentMP2(FC)/6-31G//RHF/6-31G researchgate.net

Pyrazole derivatives are known to exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the ring. For this compound, this would involve the interconversion between the 1-nitro-1H-pyrazole-3-carboxylic acid and the 1-nitro-2H-pyrazole-3-carboxylic acid tautomers. However, the specified nomenclature "1-nitropyrazole" indicates the nitro group is on a nitrogen, which is a form of N-nitration that can undergo rearrangement. researchgate.net

More relevant is the prototropic tautomerism involving the N-H proton in related C-nitro pyrazoles. Theoretical studies on substituted pyrazoles show that the relative stability of tautomers is highly dependent on the nature and position of the substituents. researchgate.net For a pyrazole ring with both an electron-donating and an electron-withdrawing group, the tautomer where the electron-donating group is at C-5 and the electron-withdrawing group is at C-3 is generally more stable. researchgate.net In the case of this compound, both the nitro group (at N1) and the carboxylic acid group (at C3) are electron-withdrawing, which influences the electron distribution and stability.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of different tautomeric forms to predict their equilibrium populations. These calculations have been successfully used to determine the most stable tautomer in both the gas phase and in solution for various pyrazole derivatives. researchgate.netcdnsciencepub.com

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Dispersion Forces)

Non-covalent interactions are crucial in determining the supramolecular structure and crystal packing of this compound, which in turn influence its physical properties like melting point and solubility. The molecule contains multiple functional groups capable of forming strong hydrogen bonds:

Hydrogen Bond Donors: The carboxylic acid hydroxyl group (O-H) and the pyrazole N-H group.

Hydrogen Bond Acceptors: The carboxylic acid carbonyl oxygen (C=O), the pyrazole sp2 nitrogen, and the oxygens of the nitro group.

Computational studies and X-ray crystallography of similar molecules, such as 4-nitro-1H-pyrazole-3,5-dicarboxylic acid, reveal extensive hydrogen bonding networks. The most common interactions are O-H···O hydrogen bonds forming carboxylic acid dimers and N-H···O bonds involving the pyrazole ring and either a carboxylic acid or nitro group.

In addition to strong hydrogen bonds, weaker interactions are also significant. These can include C-H···O and C-H···N interactions, as well as π-π stacking between pyrazole rings and other dispersion forces. researchgate.net Quantum chemical calculations can be used to analyze and quantify the energies of these various non-covalent interactions, providing a detailed picture of the forces governing the molecule's solid-state architecture.

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorSignificance
Hydrogen Bonding Carboxylic Acid (O-H)Carboxylic Acid (C=O)Forms classic acid dimers, strong interaction.
Pyrazole (N-H)Nitro Group (O-NO)Stabilizes crystal packing.
Pyrazole (N-H)Carboxylic Acid (C=O)Contributes to 3D network formation.
Pyrazole (N-H)Pyrazole (N)Links molecules into chains or sheets.
Other Interactions Pyrazole Ring (π-system)Pyrazole Ring (π-system)π-π stacking interactions.
C-H bondsO/N atomsWeak C-H···O/N interactions add to stability. researchgate.net
Nitro GroupNitro GroupNO2···NO2 dipole-dipole interactions. researchgate.net

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic signatures of molecules. Methods like DFT can accurately calculate spectroscopic parameters.

NMR Spectroscopy: Theoretical calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, are highly effective in predicting ¹H and ¹³C NMR chemical shifts for pyrazole derivatives. csic.es For this compound, the electron-withdrawing effects of the nitro and carboxyl groups would cause the pyrazole ring protons and carbons to be significantly deshielded, shifting their signals to a lower field (higher ppm) compared to unsubstituted pyrazole. The chemical shifts are sensitive to tautomeric forms, making theoretical predictions a key method for structural elucidation. cdnsciencepub.com

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be predicted with high accuracy using DFT calculations. researchgate.net For this compound, the IR spectrum would be characterized by several key absorption bands. These theoretical predictions are crucial for assigning experimental spectra.

UV-Vis Spectroscopy: The electronic absorption properties can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information on the electronic transitions between molecular orbitals. The presence of the conjugated pyrazole system in conjunction with the nitro and carboxylic acid chromophores is expected to result in absorption maxima (λmax) in the ultraviolet region.

Table 3: Predicted Characteristic Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Region / CharacteristicNotes
¹³C NMR Carboxylic Carbon (C=O)~160-170 ppm
Pyrazole Carbons~110-150 ppmDeshielded due to electron-withdrawing groups.
¹H NMR Carboxylic Proton (COOH)>10 ppmAcidic proton, often broad.
Pyrazole Protons (C-H)~7.5-9.0 ppmShifted downfield.
IR (Vibrational) O-H stretch (acid)~2500-3300 cm⁻¹ (broad)Characteristic of hydrogen-bonded carboxylic acids. researchgate.net
C=O stretch (acid)~1700-1740 cm⁻¹
N-O stretch (nitro)~1500-1560 cm⁻¹ (asymmetric)Strong absorption bands. researchgate.net
~1300-1370 cm⁻¹ (symmetric)
UV-Vis π → π* transitions~200-300 nmInvolving the pyrazole ring and substituents. researchgate.net

Coordination Chemistry and Material Science Applications

Ligand Design and Metal Complex Formation

The strategic design of ligands is fundamental to controlling the structure and, consequently, the function of metal complexes. 1-Nitropyrazole-3-carboxylic acid serves as an excellent candidate for ligand design due to the presence of multiple coordination sites: the two nitrogen atoms of the pyrazole (B372694) ring and the two oxygen atoms of the carboxylate group. This allows for a rich and varied coordination chemistry.

This compound exhibits remarkable versatility in its coordination to metal centers, adopting several distinct modes. The specific mode is influenced by factors such as the metal ion's nature, reaction conditions, and the presence of competing ligands.

Chelating Mode: The ligand can act as a chelating agent, binding to a single metal ion through one of the pyrazole nitrogen atoms and a carboxylate oxygen atom. This forms a stable five-membered ring, a common motif in coordination chemistry.

Bridging Mode: Perhaps its most significant role is as a bridging ligand. In this capacity, the deprotonated ligand can link multiple metal centers to form extended structures. A notable example is the simultaneous chelating and bridging coordination observed in binuclear copper(II) and cobalt(II) complexes of the related 4-nitropyrazole-3-carboxylic acid. nih.govresearchgate.net In these structures, the ligand's N,N',O-coordination mode results in the formation of a nearly planar six-membered M₂N₄ metallocycle. nih.govresearchgate.net This bridging capability is crucial for building multidimensional coordination polymers.

Combined Modes: It is common for these ligands to display a combination of coordination behaviors within a single complex. For instance, a pyrazole-derived ligand can exhibit both chelating and bridging modes at the same time, leading to complex and robust structural motifs. nih.govresearchgate.net

The synthesis of metal complexes with this compound and its isomers is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the ligand in a solvent, often leading to the crystallization of the desired complex. The resulting structures demonstrate significant diversity, from simple mononuclear units to complex three-dimensional polymers.

The structural outcome is highly dependent on the synthetic conditions and the choice of metal. For example, studies on the related 4-nitropyrazole-3-carboxylic acid have yielded binuclear copper(II) and cobalt(II) complexes with distinct coordination geometries. nih.govresearchgate.netiucr.org147.91.1 The Cu(II) center often adopts a distorted square-pyramidal geometry, while the Co(II) center assumes an octahedral geometry. nih.govresearchgate.net The variation in the type and position of substituents on the pyrazole ring is a key strategy for achieving diversity in coordination geometry and nuclearity. nih.govresearchgate.net The synthesis of platinum(II) complexes with various 1-methylnitropyrazoles has also been reported, highlighting how steric hindrance from substituents near the coordinating nitrogen atom can influence the formation and stability of the final complex. mdpi.com

Metal-Organic Frameworks (MOFs) Utilizing Nitropyrazole Carboxylates as Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal nodes and organic linkers. The predictable geometry and functional tunability of nitropyrazole carboxylates make them attractive candidates for use as linkers in the design of novel MOFs. rsc.org

The rational design of MOFs relies on the principles of reticular chemistry, where the geometry of the organic linker and the coordination preference of the metal ion dictate the topology of the resulting framework. nih.govdntb.gov.ua The use of pyrazole-carboxylate linkers allows for the construction of frameworks with specific properties. rsc.org

Key design principles include:

Linker Geometry: The V-shape of ligands like this compound can direct the formation of specific network topologies.

Metal Node Selection: The choice of the metal ion or cluster (the secondary building unit or SBU) is critical. For example, using dinuclear paddle-wheel nodes with Zn(II) or Cu(II) ions, combined with a carboxylate-pyrazole linker and a pillaring ligand like 4,4'-bipyridine (B149096) (BPY), can result in neutral three-dimensional frameworks with one-dimensional square channels. rsc.org

Functional Groups: The presence of functional groups on the linker, such as the nitro group, can influence the framework's properties and interactions with guest molecules. Uncoordinated Lewis basic pyrazole nitrogen atoms within the framework can enhance affinity for molecules like CO₂. rsc.org

The properties of MOFs can be tailored for specific applications through functionalization. This can be achieved either by using pre-functionalized linkers during synthesis or by post-synthetic modification (PSM) of the already-formed framework. nii.ac.jpresearchgate.netresearchgate.net

Pre-Synthetic Functionalization: This involves synthesizing the MOF with organic linkers that already contain the desired functional groups. rsc.orgnii.ac.jp This approach allows for direct control over the functionality incorporated into the structure.

Catalytic Applications of Nitropyrazole Derivatives (e.g., Organocatalysis, Metal-Catalyzed Reactions)

The unique electronic and structural features of nitropyrazole derivatives make them valuable in the field of catalysis, both as organocatalysts and as ligands in metal-catalyzed reactions.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. scienceopen.com Proline and its derivatives are well-known organocatalysts that operate through enamine or iminium ion intermediates. organic-chemistry.orgmdpi.comnih.gov The bifunctional nature of molecules containing both an amine (like the pyrazole ring) and an acidic group (like a carboxylic acid) is key to their catalytic activity. mdpi.com Nitropyrazole derivatives, with their distinct electronic properties, can be explored in asymmetric reactions like Mannich, nitro-Michael, and aldol (B89426) reactions, potentially offering advantages over traditional proline-based catalysts. organic-chemistry.org

Metal-Catalyzed Reactions: In metal-catalyzed reactions, nitropyrazole-based ligands can be used to tune the properties of the metallic center. youtube.com The ligand's coordination environment influences the metal's reactivity and selectivity. For example, palladium complexes are widely used in cross-coupling reactions, and the choice of ligand is critical for catalytic efficiency. While specific applications for this compound are still emerging, related pyrazole ligands are used to create catalysts for various transformations. Furthermore, MOFs built with nitropyrazole carboxylate linkers can serve as heterogeneous catalysts, where the metal nodes or functionalized linkers act as the active sites. researchgate.net The porous and crystalline nature of MOFs allows for size- and shape-selective catalysis. researchgate.net

Applications As Synthetic Intermediates in Specialized Chemical Fields

Role as Versatile Building Blocks for Agrochemical Development

1-Nitropyrazole-3-carboxylic acid and its derivatives are pivotal starting materials in the creation of novel agrochemicals. The inherent reactivity of the pyrazole (B372694) ring, combined with the electronic influence of the nitro and carboxylic acid groups, makes these compounds versatile scaffolds for developing new herbicides, fungicides, and insecticides. The pyrazole moiety is a well-established pharmacophore in agrochemistry, and the introduction of a nitro group can enhance biological activity. cymitquimica.com

The synthesis of various substituted this compound derivatives allows for the systematic modification of the molecule to optimize its efficacy against specific agricultural pests and diseases. For instance, derivatives such as 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid and 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid are explored for their potential in developing new agrochemicals. smolecule.comsmolecule.com The esterification of the carboxylic acid group, for example, to form methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, provides an intermediate that is utilized as a precursor in the development of innovative crop protection products. lookchem.com

Research has shown that pyrazole derivatives can exhibit significant herbicidal and fungicidal properties. google.comscience.gov For example, certain 1,5-diaryl pyrazole derivatives have been synthesized and evaluated for their herbicidal activity. globalresearchonline.netglobalresearchonline.net Furthermore, novel pyrazole carboxamide derivatives containing a hydrazone moiety have demonstrated favorable antifungal activities against plant pathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. science.gov The development of such compounds often involves the use of this compound as a key building block.

The insecticidal potential of pyrazole derivatives is also an active area of research. d-nb.info By modifying the core structure of this compound, chemists can design molecules that target specific insect pests. This strategic approach to molecular design, starting from a versatile building block, is crucial for the continuous innovation of crop protection solutions.

Table 1: Examples of this compound Derivatives in Agrochemical Research

Compound Name Molecular Formula Application / Potential
1-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid C8H11N3O4 Intermediate for agrochemicals smolecule.com
5-Fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid C5H4FN3O4 Component in new agrochemicals smolecule.com
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate C6H7N3O4 Precursor for agrochemicals lookchem.com
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid C6H7N3O4 Agrochemical formulation due to biological activity

Intermediates for the Synthesis of Advanced Heterocyclic Systems

The structural framework of this compound serves as an excellent foundation for the construction of more complex heterocyclic systems. ontosight.ai Its functional groups provide reactive sites for a variety of chemical transformations, enabling the synthesis of fused ring systems and the incorporation of the pyrazole unit into larger, biologically active molecules. chim.itjst.go.jp

A significant application of this compound and its derivatives is in the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These bicyclic heterocycles are of great interest due to their diverse biological activities. chim.itmdpi.com

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comresearchgate.net While direct use of this compound is less common, its derivatives, after transformation of the nitro and carboxylic acid groups, can serve as precursors to the necessary aminopyrazole intermediates. For example, reduction of the nitro group to an amine and conversion of the carboxylic acid to a suitable functional group can pave the way for cyclization reactions to form the pyrimidine (B1678525) ring. arkat-usa.org The resulting pyrazolo[1,5-a]pyrimidines are explored for various applications, including as protein kinase inhibitors. rsc.orgnih.gov

Similarly, the synthesis of pyrazolo[3,4-b]pyridines can be achieved by reacting 5-aminopyrazole derivatives with various reagents. mdpi.commdpi.com The strategic functionalization of the this compound core is crucial to prepare the required 5-aminopyrazole precursors for these synthetic routes. google.comnih.gov These fused systems are investigated for a range of biological activities. mdpi.com

The versatility of this compound as a synthetic intermediate extends to its incorporation into a wide array of complex bioactive molecules. ontosight.ai The pyrazole ring itself is a privileged scaffold in medicinal chemistry, and the nitro and carboxylic acid functionalities offer handles for further molecular elaboration. jst.go.jp

For instance, the carboxylic acid group can be converted to an amide, ester, or other functional groups, allowing for the connection of the pyrazole core to other molecular fragments. jst.go.jp The nitro group can be reduced to an amino group, which can then be further functionalized. jst.go.jp These transformations are key steps in building larger molecules with potential therapeutic applications.

An example is the synthesis of pyrazole-based compounds that can interact with DNA. jst.go.jp The rigid, electron-rich pyrazole ring can participate in π-π stacking interactions with DNA bases, a feature that is essential for DNA-binding. jst.go.jp By attaching flexible side chains to the pyrazole scaffold, derived from intermediates like this compound, researchers can fine-tune the DNA binding affinity and specificity.

Furthermore, nitropyridine derivatives, which share some structural similarities with nitropyrazoles, are used as intermediates in the synthesis of potent inhibitors of enzymes like Janus kinase 2 (JAK2). mdpi.com This highlights the general utility of nitro-substituted heterocycles as building blocks for bioactive compounds.

Table 2: Fused Heterocyclic Systems Derived from Pyrazole Intermediates

Heterocyclic System General Synthetic Precursor Key Reaction Type
Pyrazolo[1,5-a]pyrimidine 3-Aminopyrazole derivative Condensation with 1,3-dicarbonyl compounds mdpi.comresearchgate.net
Pyrazolo[3,4-b]pyridine 5-Aminopyrazole derivative Reaction with various reagents to form the pyridine (B92270) ring mdpi.commdpi.com

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 1-nitropyrazole-3-carboxylic acid lies in the development of more efficient and environmentally benign synthetic protocols. Current methods can involve harsh reaction conditions, the use of hazardous reagents like fuming nitric and sulfuric acids, and may result in unsatisfactory yields. researchgate.nettandfonline.comnih.gov Future research should prioritize the development of "green" synthetic strategies. This includes exploring alternative nitrating agents that are less corrosive and produce fewer toxic byproducts. acs.org The use of solid acid catalysts, such as zeolites, could offer a recyclable and more environmentally friendly alternative to traditional acid mixtures. nih.gov Additionally, optimizing reaction conditions, such as temperature and reaction time, can significantly improve yields and reduce energy consumption. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more streamlined and economical production process. nih.gov

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. Advanced in-situ spectroscopic techniques, such as high-resolution nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, can provide real-time insights into the formation and consumption of intermediates. rsc.orgacs.org Transient flow methods coupled with mass spectrometry can be particularly valuable for studying fast reactions and identifying short-lived species. rsc.org By monitoring reaction kinetics and identifying key intermediates, researchers can gain a more precise understanding of the reaction pathways, including potential side reactions and rearrangements. rsc.orgacs.org

Deeper Mechanistic Understanding of Complex Rearrangements and Reactivity

The chemistry of nitropyrazoles is often characterized by complex rearrangements, such as the thermal N-nitropyrazole rearrangement. acs.orgacs.org While some mechanisms, like the researchgate.netacs.org sigmatropic nitro migration, have been proposed, a comprehensive understanding of the factors influencing these rearrangements is still lacking. acs.org Future research should employ a combination of experimental and computational approaches to elucidate these mechanisms in greater detail. acs.orgmdpi.com Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition states, and understand the electronic and steric factors that govern reactivity and regioselectivity. acs.orgmdpi.com This knowledge is essential for controlling reaction outcomes and selectively synthesizing desired isomers.

Exploration of Novel Derivatization Pathways for Diverse Chemical Libraries

This compound serves as a versatile building block for the synthesis of a wide array of functionalized molecules. mdpi.comchim.it Future research should focus on exploring novel derivatization pathways to expand the chemical space accessible from this precursor. This includes developing new methods for introducing diverse functional groups onto the pyrazole (B372694) ring and modifying the carboxylic acid moiety. mdpi.comnih.gov The synthesis of pyrazole-fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, is a particularly promising area, as these compounds often exhibit interesting biological and material properties. chim.itresearchgate.net The creation of diverse chemical libraries based on the this compound scaffold will be crucial for discovering new compounds with applications in medicinal chemistry, agrochemicals, and materials science. google.comnih.gov

Computational Design and Prediction of Novel Functional Materials

Computational chemistry and materials science offer powerful tools for the rational design and prediction of novel functional materials derived from this compound. By using computational modeling, researchers can predict the properties of yet-to-be-synthesized molecules, including their electronic, optical, and energetic characteristics. researchgate.netnih.gov This in silico approach can accelerate the discovery of new materials with tailored functionalities. For instance, computational screening can identify derivatives with potential applications as energetic materials, nonlinear optical materials, or components of advanced polymers. researchgate.netresearchgate.netresearchgate.net This predictive capability allows for a more targeted and efficient experimental investigation.

Expanding the Scope of Coordination Chemistry and Metal-Organic Framework Applications

The presence of both a carboxylic acid group and nitrogen atoms in the pyrazole ring makes this compound and its derivatives excellent ligands for the construction of coordination complexes and metal-organic frameworks (MOFs). researchgate.netnih.govacs.org Future research should aim to expand the scope of its coordination chemistry by exploring reactions with a wider range of metal ions. nih.govbohrium.com The synthesis and characterization of new MOFs based on this ligand could lead to materials with novel porous structures and functionalities. researchgate.net These materials could find applications in gas storage and separation, catalysis, and as sensors. The introduction of the nitro group can also influence the properties of the resulting coordination compounds, potentially leading to materials with interesting magnetic or electronic properties. nih.gov

Integration into Multidisciplinary Research Platforms

To fully realize the potential of this compound, it is essential to integrate its study into multidisciplinary research platforms. This involves fostering collaborations between synthetic chemists, materials scientists, computational chemists, and biologists. Such collaborations can bridge the gap between fundamental research and practical applications. For example, joint efforts between synthetic and medicinal chemists could accelerate the discovery of new drug candidates based on the 1-nitropyrazole (B188897) scaffold. jst.go.jpmdpi.com Similarly, collaborations between materials chemists and engineers are crucial for developing and testing new functional materials for real-world applications. researchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1-nitropyrazole-3-carboxylic acid?

The synthesis typically involves nitration of pyrazole-3-carboxylic acid derivatives. A common approach is the regioselective nitration of pyrazole precursors using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor substitution at the 1-position. Post-nitration, hydrolysis or oxidation steps may refine the carboxylic acid moiety. Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm regiochemistry and functional group integrity .

Q. How can spectroscopic methods distinguish this compound from its structural isomers?

Key spectroscopic markers include:

  • 1H^1H-NMR : The nitro group at the 1-position deshields adjacent protons, causing distinct splitting patterns (e.g., H-4 and H-5 protons in the pyrazole ring).
  • IR : Strong absorption bands at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), alongside a broad O–H stretch (~2500–3000 cm⁻¹) for the carboxylic acid.
  • MS : Molecular ion peaks matching the molecular formula (C₄H₃N₃O₄, MW 157.08) and fragmentation patterns indicative of nitro group loss .

Q. What solvents and reaction conditions maximize yield during purification?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during recrystallization. Acidic aqueous workups (pH 2–3) improve precipitation of the carboxylic acid form. Column chromatography with silica gel and eluents like ethyl acetate/hexane (1:3) can resolve nitro-byproducts .

Advanced Research Questions

Q. How can regioselective nitration be achieved to avoid 4-nitropyrazole-3-carboxylic acid formation?

Regioselectivity is influenced by electronic and steric factors. Electron-withdrawing groups (e.g., carboxylic acid) direct nitration to the 1-position via meta-directing effects. Kinetic control (low temperature, short reaction times) minimizes thermodynamic byproducts like the 4-nitro isomer. Computational modeling (DFT) of charge distribution in the pyrazole ring can predict optimal conditions .

Q. What strategies enable functionalization of this compound for hybrid drug design?

The carboxylic acid group allows conjugation via amide or ester linkages. For example:

  • NO-donor hybrids : Attach O²-acetoxymethyl diazeniumdiolate moieties to the carboxylic acid, as demonstrated in nitric oxide-releasing pyrazole derivatives .
  • Metal complexes : Coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or bioactive applications. Chelation studies require pH titration and UV-Vis spectroscopy to monitor complex stability .

Q. What analytical challenges arise in assessing purity, and how are they resolved?

Common impurities include nitro regioisomers and decarboxylated byproducts. Advanced techniques include:

  • HPLC-MS : Using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) to separate and identify trace impurities.
  • X-ray crystallography : Resolve structural ambiguities; CCDC-1548525 (from analogous bipyrazole derivatives) provides reference data for bond-length comparisons .

Q. How does the nitro group influence the compound’s stability under storage?

Nitro groups are photolabile and hygroscopic. Stability studies recommend:

  • Storage : In amber vials at –20°C under inert gas (N₂/Ar).
  • Degradation monitoring : Accelerated aging tests (40°C/75% RH) with periodic FT-IR to detect nitro reduction or acid dimerization .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to validate?

Literature values vary due to polymorphic forms or hydrate vs. anhydrous states. Differential Scanning Calorimetry (DSC) under controlled humidity clarifies phase transitions. Cross-referencing with crystallographic data (e.g., CCDC entries) resolves structural ambiguities .

Q. Conflicting reactivity in nitration pathways: Are steric or electronic factors dominant?

Contradictions arise from solvent polarity and substituent effects. Comparative studies using methylated analogs (e.g., 1-methylpyrazole-3-carboxylic acid) show steric hindrance at the 1-position reduces nitration efficiency, confirming electronic control as primary .

Methodological Recommendations

  • Synthesis : Optimize nitration with HNO₃/H₂SO₄ at 0°C, followed by recrystallization in ethanol/water.
  • Characterization : Combine 13C^{13}C-NMR (for carboxylate confirmation) and X-ray diffraction for unambiguous structure assignment.
  • Derivatization : Use EDC/NHS coupling for amide formation, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

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